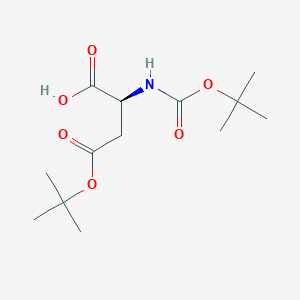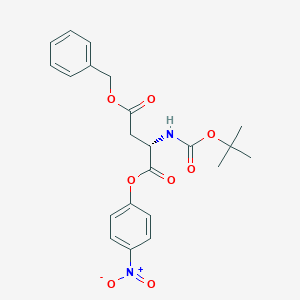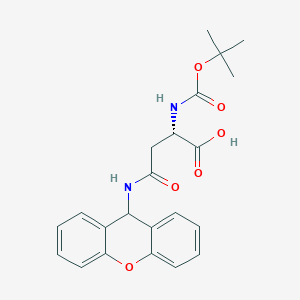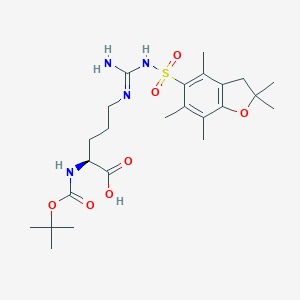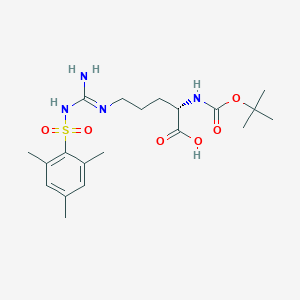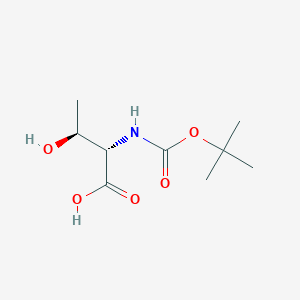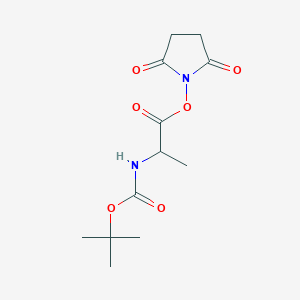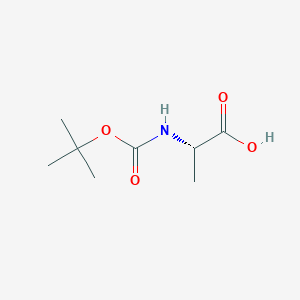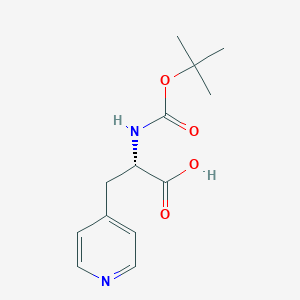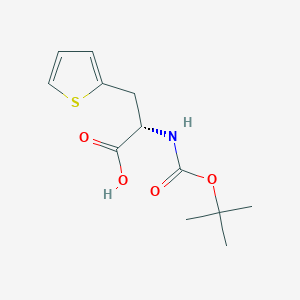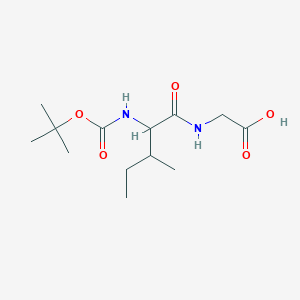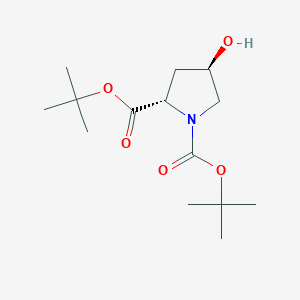
Boc-D-Phe-ONp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is a complex organic compound that features a nitrophenyl group, a tert-butoxycarbonyl-protected amino group, and a phenylpropanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Formation of the Ester: The protected amino acid is then esterified with 4-nitrophenol under conditions that may involve the use of coupling agents like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Deprotected amino acids.
Applications De Recherche Scientifique
®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is widely used in scientific research for:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the tert-butoxycarbonyl group protects the amino group during chain elongation.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other enzyme inhibitors.
Biological Studies: It is used in studies involving enzyme kinetics and protein interactions due to its ability to form stable intermediates.
Mécanisme D'action
The mechanism of action of ®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate involves:
Protection of Amino Groups: The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis.
Cleavage Under Acidic Conditions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar in structure but lacks the nitrophenyl group.
®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar but with a different side chain.
Uniqueness
®-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is unique due to its combination of a nitrophenyl group and a tert-butoxycarbonyl-protected amino group, making it particularly useful in peptide synthesis and drug development .
Propriétés
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426953 |
Source


|
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16159-70-9 |
Source


|
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

